4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical importance . This compound is characterized by the presence of a chloro, cyano, methyl, and methylthio group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine typically involves the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine using N-chlorosuccinimide (NCS) to yield 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine . This intermediate is then subjected to further reactions to introduce the cyano group and other substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale chlorination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfone.
Reduction: The cyano group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like potassium tert-butoxide and solvents such as N-methylpyrrolidone are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine
- 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid
Uniqueness
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is unique due to the presence of both cyano and methylthio groups, which confer distinct reactivity and potential biological activities compared to other pyrimidine derivatives
Properties
IUPAC Name |
4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUZBAZMYJPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370904 |
Source
|
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112969-42-3 |
Source
|
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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